D-Nonamannuronic acid

Description

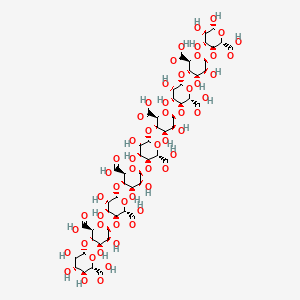

Structure

2D Structure

Properties

Molecular Formula |

C54H74O55 |

|---|---|

Molecular Weight |

1603.1 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H74O55/c55-1-2(56)28(37(74)75)102-47(12(1)66)95-21-4(58)14(68)49(104-30(21)39(78)79)97-23-6(60)16(70)51(106-32(23)41(82)83)99-25-8(62)18(72)53(108-34(25)43(86)87)101-27-10(64)19(73)54(109-36(27)45(90)91)100-26-9(63)17(71)52(107-35(26)44(88)89)98-24-7(61)15(69)50(105-33(24)42(84)85)96-22-5(59)13(67)48(103-31(22)40(80)81)94-20-3(57)11(65)46(92)93-29(20)38(76)77/h1-36,46-73,92H,(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1 |

InChI Key |

LWPFARCLPLLIGA-WOKANFCDSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]9[C@@H]([C@@H]([C@@H](O[C@@H]9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)OC9C(C(C(OC9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery, Isolation, and Biological Significance of D-Nonamannuronic Acid and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Nonamannuronic acid and its constituent monomer, D-mannuronic acid, are significant carbohydrate molecules primarily derived from marine brown algae and certain bacteria. Initially identified in the early 20th century, these compounds have garnered increasing interest in recent years due to their immunomodulatory properties. This technical guide provides a comprehensive overview of the historical discovery and isolation of D-mannuronic acid, modern chemical synthesis methods for producing defined oligomers, and a detailed examination of its role as an antagonist of Toll-like receptor 4 (TLR4) signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, drug discovery, and carbohydrate chemistry, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Discovery and Isolation

The foundational work on the isolation of D-mannuronic acid dates back to the early 1930s. While the full, detailed protocol from the original publications can be challenging to acquire, the fundamental principles of its extraction from natural sources, primarily alginic acid from brown seaweed, have been well-established and refined over the decades.

Historical Isolation from Alginic Acid

The pioneering work of Schoeffel and Link in 1933 laid the groundwork for the isolation of D-mannuronic acid. Their method, while not detailed in readily available literature, would have relied on the acid hydrolysis of alginic acid, a principal component of brown algae. This process breaks the glycosidic bonds of the polysaccharide, releasing its constituent monosaccharides, D-mannuronic acid and L-guluronic acid.

Modern Approach: Acid Hydrolysis of Alginic Acid

Contemporary methods for obtaining D-mannuronic acid still largely rely on the acid hydrolysis of alginic acid. This process can be optimized to selectively enrich for polymannuronic acid fractions.

Experimental Protocol: Acid Hydrolysis of Alginic Acid for Mannuronic Acid Enrichment

-

Preparation of Alginic Acid: Commercial alginic acid is used as the starting material.

-

Acid Hydrolysis: The alginic acid is suspended in a solution of phosphoric acid. The mixture is heated to facilitate the hydrolysis of the glycosidic linkages.

-

Fractional Precipitation:

-

The reaction mixture is filtered to separate the insoluble fraction, which is enriched in both polymannuronic and polyguluronic acid blocks.

-

The filtrate is then treated by pouring it into water, which causes the precipitation of a fraction predominantly composed of polymannuronic acid (M-blocks).

-

Finally, the remaining filtrate is poured into methanol to precipitate a fraction with a more random sequence of mannuronic and guluronic acid residues.

-

-

Characterization: The resulting fractions are characterized using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Wide-Angle X-ray Scattering (WAXS) to determine their composition, molecular weight distribution, and crystallinity.

Chemical Synthesis of β-1,4-D-Mannuronic Acid Oligomers

To overcome the heterogeneity of natural extracts and to enable detailed structure-activity relationship studies, chemical synthesis provides a powerful tool for producing structurally defined oligomers of D-mannuronic acid. Automated solution-phase synthesis has emerged as a highly efficient method for this purpose.[1][2]

Experimental Protocol: Automated Solution-Phase Synthesis of β-1,4-Mannuronate Oligomers [1][2]

This method utilizes a β-directing C-5 carboxylate strategy and fluorous-tag assisted purification.

-

Building Block Preparation: A suitably protected D-mannuronic acid derivative with a fluorous tag is synthesized to serve as the initial building block.

-

Automated Synthesis Cycle:

-

Glycosylation: The fluorous-tagged building block is reacted with a protected glycosyl donor (e.g., a thiomannoside) in the presence of a promoter (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) at low temperatures (-20 °C) to form a disaccharide.

-

Purification: The reaction mixture is subjected to fluorous solid-phase extraction (F-SPE) to isolate the fluorous-tagged disaccharide.

-

Deprotection: A protecting group on the newly added monosaccharide unit is selectively removed to allow for the next glycosylation reaction.

-

Iteration: This cycle of glycosylation, purification, and deprotection is repeated to elongate the oligosaccharide chain to the desired length (e.g., a hexasaccharide).

-

-

Final Deprotection: All protecting groups are removed to yield the final β-1,4-mannuronate oligomer.

-

Characterization: The structure and purity of the synthesized oligomer are confirmed by NMR spectroscopy and mass spectrometry.

Biological Role: Antagonism of TLR4 Signaling

A significant body of research has identified β-D-mannuronic acid, often referred to as M2000 in the literature, as a potent antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[3][4] This inhibitory activity underlies its observed anti-inflammatory and immunomodulatory effects.

Mechanism of Action

β-D-mannuronic acid exerts its inhibitory effect by interfering with the activation of the TLR4 signaling cascade. While the precise binding site on the TLR4/MD-2 receptor complex is still under investigation, it is understood to disrupt the downstream signaling events that are typically initiated by TLR4 agonists like lipopolysaccharide (LPS). This disruption leads to a reduction in the activation of key signaling molecules and the subsequent production of pro-inflammatory cytokines.

TLR4 Signaling Pathway Inhibition by β-D-Mannuronic Acid

The canonical TLR4 signaling pathway involves the activation of the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. β-D-mannuronic acid has been shown to inhibit the expression of key components of this pathway, including MyD88 and the p65 subunit of NF-κB.[3]

Diagram of the TLR4 Signaling Pathway and the Inhibitory Action of β-D-Mannuronic Acid

Caption: TLR4 signaling pathway and points of inhibition by β-D-mannuronic acid.

Quantitative Analysis of Cytokine Inhibition

The inhibitory effect of β-D-mannuronic acid on TLR4 signaling translates to a quantifiable reduction in the production of pro-inflammatory cytokines. Studies have demonstrated a dose-dependent decrease in cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various cell types upon treatment with β-D-mannuronic acid.

| Cell Type | Stimulant | β-D-Mannuronic Acid (M2000) Concentration | Cytokine | % Inhibition / Fold Change | Reference |

| Monocyte-derived macrophages | LPS (1 µg/ml) | 5 µ g/well | TNF-α | Significant decrease (p < 0.01) | [4] |

| Monocyte-derived macrophages | LPS (1 µg/ml) | 25 µ g/well | TNF-α | Significant decrease (p < 0.001) | [4] |

| Monocyte-derived macrophages | LTA | 25 µ g/well | TNF-α | Significant decrease (p = 0.02) | [4] |

| Monocyte-derived macrophages | LPS + LTA | 25 µ g/well | IL-6 | Significant downregulation | [4] |

| Monocyte-derived macrophages | LPS + LTA | 50 µ g/well | IL-6 | Significant downregulation | [4] |

Table 1: Quantitative data on the inhibition of pro-inflammatory cytokine production by β-D-mannuronic acid.

Experimental Workflows

The discovery, characterization, and validation of the biological activity of this compound and its derivatives involve a series of interconnected experimental workflows.

Diagram of the Overall Experimental Workflow

Caption: A generalized workflow for the study of this compound.

Conclusion and Future Directions

This compound and its oligomers represent a promising class of molecules with significant therapeutic potential, particularly in the context of inflammatory and autoimmune diseases. The historical methods of isolation from natural sources have paved the way for modern, sophisticated chemical synthesis techniques that allow for the production of structurally defined compounds. The elucidation of their role as antagonists of TLR4 signaling provides a clear mechanism for their immunomodulatory effects.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship Studies: The use of synthetically derived, well-defined oligomers of varying lengths will be crucial in determining the optimal size and structure for maximal TLR4 antagonism.

-

In Vivo Efficacy: While in vitro studies have been promising, further in vivo studies in animal models of inflammatory diseases are needed to validate the therapeutic potential of this compound derivatives.

-

Pharmacokinetics and Drug Delivery: Research into the pharmacokinetic properties and the development of effective drug delivery systems will be essential for translating these findings into clinical applications.

-

Exploration of Other Biological Targets: While TLR4 is a key target, it is possible that this compound and its derivatives may interact with other biological molecules, and further investigation into these potential interactions is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Automated Solution-Phase Synthesis of β-1,4-Mannuronate and β-1,4-Mannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

Unveiling the Natural Sources of D-Mannuronic Acid and its Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the natural sources of D-mannuronic acid and its biologically significant N-acetylated derivative, N-acetyl-D-mannosaminuronic acid. It is imperative to clarify a potential point of terminological confusion: the term "D-nonamannuronic acid" as specified in the query is not a standard biochemical descriptor. Mannuronic acid is a six-carbon (hexuronic) acid. Nine-carbon acidic sugars belong to the family of nonulosonic acids (NulOs), which includes sialic acids. This guide will therefore focus on the well-documented natural sources of D-mannuronic acid and N-acetyl-D-mannosaminuronic acid, which are of significant interest in biomedical and pharmaceutical research.

D-mannuronic acid is a primary constituent of alginate, a major structural polysaccharide in brown seaweeds (Phaeophyceae). N-acetyl-D-mannosaminuronic acid is a crucial component of capsular polysaccharides (CPS) in several pathogenic bacteria, playing a role in virulence and host-pathogen interactions. This guide provides a comprehensive overview of these sources, quantitative data on their prevalence, detailed experimental protocols for their isolation and characterization, and a visualization of the key biosynthetic pathway for the N-acetylated form.

Natural Sources and Quantitative Data

The principal natural sources of D-mannuronic acid and N-acetyl-D-mannosaminuronic acid are brown algae and bacteria, respectively.

D-Mannuronic Acid in Brown Algae

D-mannuronic acid, along with its C-5 epimer L-guluronic acid, forms the linear copolymer alginate. The ratio of mannuronic acid to guluronic acid (M/G ratio) varies significantly among different species of brown algae and even between different parts of the same plant, influencing the physicochemical properties of the extracted alginate.

| Brown Algae Species | Alginate Yield (% dry weight) | Mannuronic/Guluronic (M/G) Ratio | Reference |

| Cystoseira barbata | 19 ± 1.5 | 0.64 | [1] |

| Laminaria japonica | High | Low M/G Ratio | [2] |

| Undaria pinnatifida | High | High M/G Ratio | [2] |

| Sargassum fulvellum | Moderate | High M/G Ratio | [2] |

| Hizikia fusiforme | Moderate | High M/G Ratio | [2] |

| Sargassum sp. | 17.7 - 48.4 | 0.68 - 0.95 | [3] |

| Macrocystis pyrifera | 20 - 25 | - | [4] |

| Laminaria digitata | 16 - 36 | - | [4] |

| Laminaria hyperborea | 14 - 21 | - | [4] |

| Durvillaea potatorum | 45 - 55 | - | [4] |

N-Acetyl-D-mannosaminuronic Acid in Bacterial Capsules

N-acetyl-D-mannosaminuronic acid (ManNAcA) is a key component of the capsular polysaccharides of several medically important bacteria. These capsules are virulence factors, helping the bacteria to evade the host immune system.

| Bacterial Species | Serotype/Strain | Polysaccharide Component |

| Staphylococcus aureus | Serotype 5 | N-acetyl-D-mannosaminuronic acid |

| Campylobacter jejuni | HS:11 | N-acetyl-D-mannosaminuronic acid |

| Micrococcus luteus | ATCC 4698 | UDP-N-acetyl-D-mannosaminuronic acid |

| Escherichia coli | - | UDP-N-acetyl-D-mannosaminuronic acid |

Experimental Protocols

Isolation and Quantification of D-Mannuronic Acid from Brown Seaweed

This protocol provides a generalized method for the extraction of alginate from brown seaweed and subsequent quantification of D-mannuronic acid.

1. Pre-treatment of Seaweed:

-

Wash the collected seaweed thoroughly with fresh water to remove salt, sand, and epiphytes.

-

Dry the seaweed at 60°C until a constant weight is achieved.

-

Mill the dried seaweed into a fine powder.

-

To remove pigments and polyphenols, treat the seaweed powder with a solution of 40% formaldehyde for 2-4 hours.[5]

-

Wash the treated powder with deionized water.

-

Perform an acid pre-treatment by stirring the biomass in 0.1 M HCl or H₂SO₄ at room temperature for 30 minutes to convert insoluble alginate salts into alginic acid.[4][5]

-

Separate the solid residue by filtration and wash with deionized water until the filtrate is neutral.

2. Alkaline Extraction:

-

Suspend the acid-treated seaweed powder in a 1-3% sodium carbonate (Na₂CO₃) solution.[5]

-

Heat the suspension to 50-60°C and stir for 2-4 hours to convert the insoluble alginic acid into soluble sodium alginate.

-

Separate the viscous sodium alginate solution from the solid seaweed residue by centrifugation or filtration.

3. Precipitation and Purification of Alginate:

-

Precipitate the alginate from the clarified solution by adding ethanol to a final concentration of 70-80% (v/v).[5]

-

Alternatively, precipitate the alginate as calcium alginate by adding a 10% calcium chloride (CaCl₂) solution.

-

If calcium alginate is formed, convert it back to sodium alginate by treating with a sodium carbonate solution.

-

Wash the precipitated sodium alginate with ethanol and dry at 60°C.

4. Quantification of D-Mannuronic Acid:

-

Hydrolyze a known weight of the purified alginate using an acid such as sulfuric acid.[3]

-

Neutralize the hydrolysate.

-

Analyze the monosaccharide composition using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis.[6]

-

Quantify the D-mannuronic acid content by comparing the peak area with that of a known standard.

-

The M/G ratio can also be determined using ¹H-NMR spectroscopy.[1]

Isolation of N-Acetyl-D-mannosaminuronic Acid-Containing Capsular Polysaccharide from Staphylococcus aureus (Serotype 5)

This protocol is adapted from methods for the purification of S. aureus type 5 capsular polysaccharide (CP5).[7][8][9]

1. Bacterial Culture and Harvest:

-

Grow Staphylococcus aureus Reynolds (CP5 positive strain) on Columbia agar plates supplemented with 2% NaCl to enhance capsule production.[7]

-

Incubate overnight at 37°C.

-

Scrape the bacteria from the plates and suspend in a suitable buffer (e.g., 50 mM Tris-HCl, 2 mM MgSO₄, pH 7.5).[7]

2. Cell Lysis and Crude Extract Preparation:

-

Lyse the bacterial cells using lysostaphin (150 µg/mL) with incubation at 37°C for 2 hours.[7]

-

Alternatively, for a cruder extraction, autoclave the bacterial cell suspension at 121°C for 50 minutes, followed by centrifugation to collect the supernatant.[8]

3. Enzymatic Digestion of Contaminants:

-

Treat the crude extract with DNase and RNase to remove nucleic acids.[7][8]

-

Follow with a protease (e.g., Pronase E) treatment to digest proteins.[7]

-

Incubate each enzymatic treatment according to the manufacturer's recommendations.

4. Purification of Capsular Polysaccharide:

-

Perform anion-exchange chromatography on the enzyme-treated supernatant using a column like MonoQ.[7][10]

-

Elute the polysaccharide using a salt gradient (e.g., NaCl).

-

Monitor the fractions for carbohydrate content (e.g., by absorbance at 206 nm).[8][10]

-

Pool the fractions containing the capsular polysaccharide.

-

Further purify the pooled fractions by size-exclusion chromatography using a column like Sephacryl S-300.[7][10]

-

Collect the high-molecular-weight fractions corresponding to the capsular polysaccharide.

5. Characterization:

-

Confirm the purity and identity of the CP5 by methods such as ¹H NMR spectroscopy.[7][10]

-

The presence of N-acetyl-D-mannosaminuronic acid can be confirmed by detailed structural analysis of the purified polysaccharide.

Biosynthetic Pathway and Visualization

The biosynthesis of the activated precursor for N-acetyl-D-mannosaminuronic acid incorporation into bacterial capsular polysaccharides, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA), proceeds from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). This pathway has been elucidated in bacteria such as Campylobacter jejuni and Micrococcus luteus.[11][12]

The key enzymatic steps are:

-

Epimerization: UDP-N-acetyl-D-glucosamine is converted to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) by the enzyme UDP-GlcNAc 2-epimerase.

-

Dehydrogenation: UDP-ManNAc is then oxidized to UDP-N-acetyl-D-mannosaminuronic acid by the NAD⁺-dependent enzyme UDP-ManNAc dehydrogenase.[11]

Caption: Biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid.

This guide provides a foundational understanding for researchers interested in the natural sources and laboratory manipulation of D-mannuronic acid and its N-acetylated uronic acid derivative. The provided protocols offer a starting point for the isolation and purification of these valuable biomolecules for further investigation and application in drug development and other scientific fields.

References

- 1. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. biotechrep.ir [biotechrep.ir]

- 6. Therapeutic Evaluation of Alginate from Brown Seaweeds: A Comparative Study of Turbinaria ornata and Hormophysa cuneiformis [mdpi.com]

- 7. The Capsular Polysaccharide of Staphylococcus aureus Is Attached to Peptidoglycan by the LytR-CpsA-Psr (LCP) Family of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 9. Isolation of type 5 capsular polysaccharide from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. improved-isolation-protocol-to-detect-high-molecular-weight-polysaccharide-structures-of-campylobacter-jejuni - Ask this paper | Bohrium [bohrium.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of D-Nonamannuronic Acid in Marine Algae

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marine algae are a proven source of structurally diverse and biologically active polysaccharides, holding immense potential for therapeutic applications. Among the myriad of monosaccharide units that constitute these complex biopolymers, D-Nonamannuronic acid, a nine-carbon acidic sugar, represents a frontier in marine glycobiology. To date, a definitive biosynthetic pathway for this compound in marine algae has not been fully elucidated. This technical guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route for its formation. Furthermore, it provides detailed experimental protocols and conceptual frameworks to empower researchers to investigate this novel pathway. The content herein is intended to serve as a foundational resource for the discovery and characterization of the enzymes and intermediates involved in this compound biosynthesis, paving the way for its potential exploitation in drug development and biotechnology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to parallel the initial steps of sialic acid formation, another class of nine-carbon keto sugars, followed by oxidation. Sialic acid biosynthesis is known to occur in some marine organisms.[1][2] The proposed pathway initiates from a common hexose precursor and involves key enzymatic steps for carbon chain extension and functional group modification.

The putative pathway can be conceptualized as follows:

-

Epimerization: The pathway likely begins with the conversion of a readily available N-acetylglucosamine derivative, such as UDP-N-acetylglucosamine (UDP-GlcNAc), to UDP-N-acetylmannosamine (UDP-ManNAc) by an epimerase.

-

Condensation: Subsequently, a synthase would catalyze the condensation of UDP-ManNAc with a three-carbon unit, likely phosphoenolpyruvate (PEP), to form a nine-carbon N-acetylated sugar phosphate. This step is analogous to the action of sialic acid synthase.[1]

-

Dephosphorylation: The resulting nine-carbon sugar phosphate would then be dephosphorylated by a phosphatase to yield N-acetyl-D-nonulosaminic acid.

-

Deacetylation and Deamination: To arrive at this compound, the N-acetyl group must be removed. This could occur through the action of an acylase to remove the acetyl group, followed by a deaminase to remove the amino group, or potentially a single enzyme with broad substrate specificity.

-

Oxidation: The final and defining step is the oxidation of the C6 hydroxyl group to a carboxylic acid, officially converting the nonulosaminic acid to a nonamannuronic acid. This reaction would be catalyzed by a dehydrogenase, likely NAD(P)+ dependent.

This proposed pathway provides a testable model for the biosynthesis of this compound. The following diagram illustrates this hypothetical sequence of reactions.

Quantitative Data on Uronic Acids in Marine Algae

While specific quantitative data for this compound is not yet available in the literature, the analysis of other uronic acids in marine algae provides a valuable benchmark for expected yields and analytical sensitivity. The following table summarizes representative data on the uronic acid content in different algal species.

| Algal Species | Algal Group | Uronic Acid(s) Quantified | Concentration (µg/g of extract) | Analytical Method | Reference |

| Hormophysa cuneiformis | Brown Algae | Total Uronic Acids | 10.69 | HPLC | [3] |

| Turbinaria ornata | Brown Algae | Total Uronic Acids | 11.85 | HPLC | [3] |

| Laminaria digitata | Brown Algae | Alginic Acid (Mannuronic & Guluronic) | ~30% of dry matter | HPAEC-PAD | [4] |

| Saccharina latissima | Brown Algae | Alginic Acid (Mannuronic & Guluronic) | ~30% of dry matter | HPAEC-PAD | [4] |

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental protocols are essential. The following sections detail methodologies for the extraction and quantification of uronic acids, as well as a general protocol for enzyme assays.

Extraction and Quantification of Uronic Acids from Marine Algae

This protocol outlines a general procedure for the extraction of polysaccharides from marine algae and the subsequent quantification of uronic acids.

Objective: To isolate and quantify the total uronic acid content from marine algal biomass.

Materials:

-

Fresh or dried marine algal biomass

-

Ethanol (95%)

-

Sulfuric acid (H₂SO₄), concentrated

-

Carbazole reagent

-

D-glucuronic acid (for standard curve)

-

Spectrophotometer

Procedure:

-

Biomass Preparation: Wash fresh algal biomass with distilled water to remove salts and epiphytes. Dry the biomass at 60°C until a constant weight is achieved. Grind the dried biomass to a fine powder.

-

Depigmentation and Lipid Removal: Suspend the algal powder in 95% ethanol (1:10 w/v) and stir for 24 hours at room temperature. Centrifuge and discard the supernatant. Repeat this step until the supernatant is colorless.

-

Acid Hydrolysis: Treat the depigmented biomass with 72% H₂SO₄ for 1 hour at 30°C. Dilute the acid to 4% with distilled water and autoclave for 1 hour at 121°C to hydrolyze the polysaccharides into monosaccharides.[4]

-

Neutralization and Clarification: Neutralize the hydrolysate with saturated barium hydroxide solution. Centrifuge to remove the barium sulfate precipitate.

-

Uronic Acid Quantification (Carbazole Assay):

-

Prepare a standard curve using D-glucuronic acid (0-100 µg/mL).

-

To 1 mL of the sample or standard, add 5 mL of concentrated H₂SO₄ and cool in an ice bath.

-

Add 0.2 mL of carbazole reagent and heat at 100°C for 15 minutes.

-

Cool to room temperature and measure the absorbance at 530 nm.

-

Calculate the uronic acid concentration in the sample based on the standard curve.

-

The following workflow diagram illustrates the key steps in this protocol.

General Protocol for Enzyme Activity Assays

This protocol provides a general framework for assaying the activity of the enzymes proposed in the biosynthetic pathway of this compound. Specific substrates and detection methods will need to be optimized for each enzyme.

Objective: To determine the activity of a specific enzyme in a crude or purified protein extract from marine algae.

Materials:

-

Marine algal protein extract (crude or purified)

-

Specific substrate for the enzyme of interest (e.g., UDP-GlcNAc for an epimerase)

-

Buffer solution at optimal pH for the enzyme

-

Cofactors, if required (e.g., NAD⁺ for a dehydrogenase)

-

Reagents for detecting the product or consumption of the substrate

-

Microplate reader or spectrophotometer

Procedure:

-

Protein Extraction: Homogenize fresh algal biomass in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the protein extract, the specific substrate, and any necessary cofactors in the appropriate buffer.

-

Initiation of Reaction: Initiate the reaction by adding the final component (e.g., the substrate or the enzyme extract).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Termination of Reaction: Stop the reaction, if necessary, by adding a quenching agent (e.g., acid or base) or by heat inactivation.

-

Detection and Measurement: Measure the formation of the product or the depletion of the substrate using a suitable detection method. For example:

-

Dehydrogenase activity: Monitor the change in absorbance at 340 nm due to the production of NADH or NADPH.

-

Phosphatase activity: Measure the release of inorganic phosphate using a colorimetric assay (e.g., malachite green).

-

Synthase/Epimerase activity: May require chromatographic methods (e.g., HPLC) to separate and quantify the product.

-

-

Calculation of Enzyme Activity: Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of protein.

The logical flow for developing an enzyme assay is depicted in the following diagram.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound in marine algae will require a multidisciplinary approach, combining bioinformatics for gene discovery, molecular biology for enzyme expression and characterization, and advanced analytical chemistry for the identification of intermediates. The protocols and hypothetical framework presented in this guide offer a starting point for these investigations. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of algal glycobiology but also unlock the potential for the biotechnological production of novel polysaccharides with tailored biological activities for the pharmaceutical and biomedical fields.

References

- 1. Sialic acid - Wikipedia [en.wikipedia.org]

- 2. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03537B [pubs.rsc.org]

Unraveling the Structure of D-Nonamannuronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-nonamannuronic acid, a complex carbohydrate, holds significant interest in biomedical research and drug development due to its association with alginates, which are known for their diverse biological activities. The precise structural elucidation of this nine-unit oligomer of mannuronic acid is paramount for understanding its function and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound, integrating data from spectroscopic and chemical techniques.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from natural sources, primarily brown algae, or its chemical synthesis.

Experimental Protocol: Isolation from Algal Sources

-

Extraction: Dried algal biomass is treated with a dilute acid (e.g., 0.1 M HCl) to remove acid-labile components, followed by extraction with a sodium carbonate solution to solubilize the alginates.

-

Fractionation: The crude alginate extract is subjected to fractional precipitation with ethanol to separate polymers based on their molecular weight.

-

Hydrolysis: The alginate fraction is then subjected to controlled acid hydrolysis (e.g., with trifluoroacetic acid) or enzymatic digestion to yield a mixture of oligosaccharides.

-

Chromatographic Purification: The resulting mixture is purified using a combination of size-exclusion and anion-exchange chromatography to isolate this compound. The fractions are monitored using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for a Mannuronic Acid Residue in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.2 - 4.8 | d | ~1.5 - 3.0 |

| H-2 | ~4.0 - 3.8 | dd | J₁,₂ ~1.5-3.0, J₂,₃ ~3.0-4.5 |

| H-3 | ~3.8 - 3.6 | dd | J₂,₃ ~3.0-4.5, J₃,₄ ~9.0 |

| H-4 | ~3.7 - 3.5 | t | ~9.0 |

| H-5 | ~4.2 - 4.0 | d | ~9.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Mannuronic Acid Residue in D₂O

| Carbon | Chemical Shift (ppm) |

| C-1 | ~100 - 98 |

| C-2 | ~72 - 70 |

| C-3 | ~74 - 72 |

| C-4 | ~80 - 78 |

| C-5 | ~76 - 74 |

| C-6 (COOH) | ~175 - 173 |

Note: The chemical shifts for the nonamer would be more complex due to the glycosidic linkages and the different chemical environments of the internal and terminal residues.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of D₂O.

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. The COSY spectrum reveals proton-proton couplings within each mannuronic acid residue. The HSQC spectrum correlates each proton to its directly attached carbon. The HMBC spectrum shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the glycosidic linkages between the mannuronic acid units.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming the composition and sequence.

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z for [M-H]⁻ | Key Fragmentation Ions |

| MALDI-TOF MS | Negative | ~1747 | Glycosidic bond cleavages (B, C, Y, Z ions), cross-ring cleavages (A, X ions) |

| ESI-MS/MS | Negative | ~1747 | Sequential loss of mannuronic acid residues (176 Da) |

Note: The exact mass will depend on the salt form of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation (MALDI-TOF): The sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI plate. For acidic oligosaccharides, a Nafion-coated probe can be used to enhance signal quality.

-

Data Acquisition (MALDI-TOF): The mass spectrum is acquired in negative ion mode.

-

Sample Preparation (ESI-MS/MS): The sample is dissolved in a suitable solvent (e.g., water/acetonitrile) and infused into the electrospray source.

-

Data Acquisition (ESI-MS/MS): The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: The fragmentation pattern is analyzed to confirm the sequence of the mannuronic acid residues.

Chemical Degradation

Chemical degradation methods can be used to confirm the nature of the monosaccharide units and their linkage positions.

Experimental Protocol: Permethylation Analysis

-

Permethylation: The hydroxyl and carboxyl groups of this compound are methylated using a reagent like methyl iodide in the presence of a strong base.

-

Hydrolysis: The permethylated oligomer is hydrolyzed to its constituent methylated monosaccharides.

-

Reduction and Acetylation: The methylated monosaccharides are reduced and then acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA reveals the positions of the original glycosidic linkages.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach that combines sophisticated separation techniques with powerful spectroscopic and chemical methods. By integrating data from NMR, mass spectrometry, and chemical degradation, a complete and unambiguous structural assignment can be achieved. This detailed structural information is a critical prerequisite for understanding the biological activity of this compound and for its potential development as a therapeutic agent.

The Stereochemistry of D-Nonamannuronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Nonamannuronic acid, an oligosaccharide composed of nine β-(1→4)-linked D-mannuronic acid units, is a molecule of significant interest in the fields of immunology and drug development. As a constituent of alginates derived from brown algae, this complex carbohydrate has demonstrated notable biological activity, particularly in modulating the innate immune system. Understanding its precise stereochemistry is paramount for elucidating its structure-activity relationships, designing synthetic analogues, and developing novel therapeutics. This technical guide provides a comprehensive overview of the stereochemical features of this compound, supported by available data, detailed experimental protocols for its characterization, and visualizations of its structure and relevant biological pathways.

Stereochemical Configuration

The fundamental building block of this compound is the D-mannuronic acid monomer. The "D" designation refers to the configuration of the chiral center furthest from the most oxidized carbon (the carboxyl group in this case). In a Fischer projection, the hydroxyl group on this carbon (C5) is on the right side.

The stereochemistry of the D-mannuronic acid monomer in its pyranose form is (2S, 3S, 4S, 5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid. These stereochemical assignments define the spatial arrangement of the hydroxyl and carboxyl groups around the pyranose ring, which is crucial for its three-dimensional structure and biological interactions.

This compound is a linear polymer where these monomeric units are connected by β-(1→4) glycosidic bonds.[1] The β-configuration of the anomeric carbon (C1) is critical for the overall shape of the oligosaccharide chain.

Below is a DOT script to generate a diagram illustrating the stereochemistry of a single D-mannuronic acid monomer.

Caption: Chair conformation of a D-mannuronic acid monomer.

Quantitative Physicochemical Data

While specific experimental data for this compound is not extensively published, the following table summarizes expected and reported values for D-mannuronic acid and its oligomers based on available literature.

| Property | Monomer (D-Mannuronic Acid) | Oligomer (this compound) | Reference |

| Molecular Formula | C₆H₁₀O₇ | C₅₄H₇₄O₅₅ | [2] |

| Molecular Weight | 194.14 g/mol | 1603.13 g/mol | [2] |

| Optical Rotation ([α]D) | Data not available | Data not available for the specific nonamer. The sign is expected to be negative (levorotatory) based on related compounds, but this requires experimental confirmation. | [3][4][5][6][7] |

| ¹H NMR (Anomeric Proton) | ~4.7-4.8 ppm (β-anomer) | Expected in the range of 4.7-4.9 ppm for internal β-(1→4) linkages. The reducing end anomeric proton will show distinct signals. | [8][9] |

| ¹³C NMR (Anomeric Carbon) | ~100-102 ppm (β-anomer) | Expected in the range of 100-103 ppm for internal β-(1→4) linkages. | [10] |

Experimental Protocols

Synthesis of β-(1→4)-linked D-Mannuronic Acid Oligomers

A common strategy for the synthesis of mannuronic acid oligomers involves the chemical glycosylation of appropriately protected mannose derivatives, followed by oxidation to the corresponding uronic acids.[11]

Methodology:

-

Preparation of Glycosyl Donor and Acceptor: Start with protected thiomannoside donors (e.g., 4,6-di-O-benzylidene protected). The glycosyl acceptor will have a free hydroxyl group at the C4 position to allow for the β-(1→4) linkage.

-

Diastereoselective β-Glycosylation: The glycosylation reaction is carried out to form the β-(1→4)-linked mannose oligomer. This is a critical step to ensure the correct stereochemistry of the linkage.

-

Iterative Glycosylation: Repeat the glycosylation cycle to build the nonamer chain.

-

Regioselective Oxidation: The primary alcohol at the C6 position of each mannose residue is selectively oxidized to a carboxylic acid using a TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) system.[11]

-

Deprotection: Removal of all protecting groups to yield the final this compound.

-

Purification: The final product is purified using techniques such as size-exclusion chromatography.

Below is a DOT script outlining the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.

Methodology:

-

Sample Preparation: Dissolve the purified this compound in D₂O.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H1) of the β-(1→4) linked mannuronic acid residues typically resonate in the region of 4.7-4.9 ppm.[8][9]

-

1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbons (C1) of the β-(1→4) linkages are expected in the 100-103 ppm region.[10]

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage positions (e.g., correlation between H1 of one residue and C4 of the adjacent residue).

-

Linkage Analysis by Methylation

Methylation analysis is a classic chemical method to determine the linkage positions in an oligosaccharide.

Methodology:

-

Permethylation: All free hydroxyl groups are methylated.

-

Hydrolysis: The permethylated oligosaccharide is hydrolyzed to its constituent methylated monosaccharides.

-

Reduction and Acetylation: The methylated monosaccharides are reduced to alditols and then acetylated.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA in the mass spectrometer reveals the positions of the original glycosidic linkages.

Biological Activity and Signaling Pathway

Oligomers of D-mannuronic acid have been shown to be potent stimulators of the innate immune system, primarily through the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4.[12][13] This interaction triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

The proposed signaling pathway is as follows:

-

Ligand Recognition: this compound is recognized by TLR2 and TLR4 on the surface of immune cells such as macrophages.

-

MyD88-Dependent Pathway: Upon ligand binding, TLRs recruit the adaptor protein MyD88.

-

Activation of NF-κB: The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B).

-

Cytokine Production: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).[13][14]

Below is a DOT script to visualize the TLR2/4 signaling pathway initiated by this compound.

Caption: TLR2/4 signaling by this compound.

Conclusion

The stereochemistry of this compound, defined by the specific configuration of its D-mannuronic acid monomers and the β-(1→4) glycosidic linkages, is fundamental to its biological function. This guide provides a foundational understanding for researchers and drug development professionals working with this and related oligosaccharides. The detailed experimental protocols outlined herein offer a starting point for the synthesis and characterization of these complex molecules, which is essential for further exploration of their therapeutic potential. Future research should focus on obtaining high-resolution structural data and further elucidating the molecular details of its interaction with immune receptors to facilitate the rational design of novel immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

The Enigmatic Role of D-Nonamannuronic Acid in Bacterial Physiology and Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Nonamannuronic acid (DNM), a nine-carbon sugar acid, is a member of the diverse nonulosonic acid (NulO) family, which plays a crucial role in the biology of various bacteria. While specific research on DNM is limited, its structural similarity to other well-characterized NulOs, such as sialic acid, pseudaminic acid, and legionaminic acid, suggests its significance as a component of bacterial surface polysaccharides. These polysaccharides are critical for bacterial survival, mediating interactions with the host and the environment. This technical guide synthesizes the current understanding of the biological roles of NulOs to infer the functions of this compound, details its probable biosynthetic pathway, outlines key experimental methodologies for its study, and explores its potential as a novel target for antimicrobial drug development.

Introduction: The Significance of Bacterial Surface Polysaccharides

Bacterial surfaces are adorned with a complex array of polysaccharides that form a protective capsule or are integral to the cell wall. These glycopolymers are not merely passive structures; they are dynamic entities that mediate a wide range of biological processes.[1][2][3][4][5] They contribute to the structural integrity of the cell, facilitate adhesion to surfaces and host tissues, and are pivotal in the formation of biofilms.[6][7] Crucially, these surface polysaccharides are major virulence factors for many pathogenic bacteria, enabling them to evade the host immune system through mechanisms such as molecular mimicry and resistance to phagocytosis.[2][3][7]

The family of nonulosonic acids (NulOs) are nine-carbon α-keto acid sugars that are increasingly recognized as key components of these bacterial surface structures.[6][7] Their structural diversity and widespread presence across different bacterial species underscore their importance in bacterial physiology and pathogenesis. This compound, as a member of this family, is therefore of significant interest to researchers and drug developers.

Biological Role of this compound: An Extrapolation from Nonulosonic Acids

Direct studies on the biological functions of this compound are not abundant in current literature. However, based on the well-documented roles of other NulOs, we can infer its likely contributions to bacterial biology.

Key Inferred Functions:

-

Component of Capsular Polysaccharides (CPS): It is highly probable that DNM is a constituent of the capsular polysaccharides of certain bacterial species. The capsule acts as a physical barrier, protecting the bacterium from environmental stresses such as desiccation and predation.[1]

-

Virulence and Pathogenesis: As part of the CPS, DNM likely contributes to the virulence of pathogenic bacteria. NulOs are known to be involved in host-pathogen interactions, including adhesion to host cells and evasion of the host immune response.[2][3][6][7] Sialic acids, a prominent type of NulO, can camouflage bacteria from the host immune system by mimicking host cell surface glycans.[7]

-

Biofilm Formation: NulOs have been implicated in the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune defenses.[6]

-

Motility: In some bacteria, surface glycans containing NulOs are important for motility, which is essential for colonization and dissemination.[6]

The Biosynthetic Pathway of this compound

A definitive biosynthetic pathway for this compound has not been fully elucidated for any specific bacterium. However, based on the biosynthesis of the closely related N-acetyl-D-mannosaminuronic acid (ManNAcA) and other NulOs, a probable pathway can be proposed. The synthesis likely starts from the common precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a key intermediate in bacterial cell wall synthesis.

Proposed Biosynthetic Pathway:

The biosynthesis of UDP-D-Nonamannuronic acid is hypothesized to proceed in a series of enzymatic steps. The initial steps likely mirror those of UDP-N-acetyl-D-mannosaminuronic acid biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Enzymes Potentially Involved:

| Enzyme Class | Probable Function in DNM Biosynthesis |

| Epimerase | Conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-mannosamine.[8][9] |

| Dehydrogenase | Oxidation of UDP-N-acetyl-D-mannosamine to UDP-N-acetyl-D-mannosaminuronic acid.[8][9][10][11] |

| Synthase | Condensation of a precursor with phosphoenolpyruvate (PEP) to form the nine-carbon backbone of DNM. Homologs include NeuB, PseI, and LegI.[12][13] |

| CMP Synthetase | Activation of DNM to its CMP-activated form for subsequent transfer to polysaccharides. |

Experimental Protocols for the Study of this compound

The study of this compound and its role in bacteria requires a multi-faceted approach, combining techniques from microbiology, biochemistry, and analytical chemistry.

Isolation and Purification of DNM-Containing Polysaccharides

Objective: To isolate the capsular or surface-associated polysaccharides that may contain this compound.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium to a high cell density.

-

Polysaccharide Extraction:

-

For capsular polysaccharides, a common method is hot phenol-water extraction.

-

Alternatively, gentle enzymatic or chemical treatments can be used to release surface-associated polysaccharides.

-

-

Purification:

-

Initial purification can be achieved by precipitation with ethanol or acetone.

-

Further purification involves techniques like dialysis to remove low molecular weight contaminants, followed by size-exclusion chromatography and ion-exchange chromatography.

-

-

Purity Assessment: The purity of the polysaccharide fraction can be assessed by techniques such as SDS-PAGE and NMR spectroscopy.

References

- 1. karger.com [karger.com]

- 2. The role of microbial polysaccharides in host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms governing bacterial capsular polysaccharide attachment and chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of uridine diphosphate N-acetyl-D-mannosaminuronic acid from uridine diphosphate N-acetyl-D-glucosamine in Escherichia coli: separation of enzymes responsible for epimerization and dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of uridine diphosphate N-acetyl-D-mannosaminuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. Origin and evolution of nonulosonic acid synthases and their relationship with bacterial pathogenicity revealed by a large-scale phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Nonamannuronic Acid in Marine Ecosystems: A Technical Guide

For Immediate Release

This technical guide delves into the core functions of D-nonamannuronic acid within marine ecosystems. While direct research on this specific nine-carbon sugar acid is nascent, its significance can be understood through its position as a constituent of alginate oligosaccharides. Alginate, a major structural polysaccharide in brown algae, is a cornerstone of carbon cycling and microbial interactions in marine environments. This document synthesizes current knowledge on alginate and its degradation products to infer the multifaceted roles of this compound, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction: The Unseen Influence of a Complex Sugar Acid

This compound is a complex, nine-carbon uronic acid. While not as abundant as its six-carbon counterpart, D-mannuronic acid, it is a component of alginate oligomers derived from the enzymatic degradation of alginate.[1] Alginate, a linear copolymer of β-D-mannuronic acid and its C5-epimer α-L-guluronic acid, is a primary structural component of brown algae (Phaeophyceae), accounting for up to 45% of their dry weight.[1][2] The degradation of this abundant biopolymer releases a variety of oligosaccharides, including those containing this compound, which then become available to the marine microbial community.

Core Functions in Marine Ecosystems

The functional significance of this compound is intrinsically linked to the broader roles of alginate and its derivatives in the marine environment. These functions are critical for microbial metabolism, community structure, and biogeochemical cycles.

A Vital Carbon Source for Marine Heterotrophs

Alginate and its constituent oligosaccharides, including those containing this compound, represent a significant source of organic carbon for marine bacteria.[2][3][4] Numerous marine bacterial genera, such as Pseudoalteromonas, Vibrio, and Flavobacterium, have evolved sophisticated enzymatic machinery to degrade and utilize alginate.[2][4][5] This process is a crucial step in the marine carbon cycle, facilitating the remineralization of organic carbon fixed by brown algae.[1][3]

The degradation of alginate is primarily carried out by alginate lyases, which cleave the glycosidic bonds within the polymer.[1][4][6] This enzymatic action releases oligosaccharides of varying lengths, which can then be transported into bacterial cells for further metabolism.

Table 1: Genera of Marine Bacteria with Alginate-Degrading Capabilities

| Phylum | Genus | Environment | Reference |

| Proteobacteria | Pseudoalteromonas | Marine Sediments, Brown Algae | [2][7] |

| Proteobacteria | Vibrio | Coastal Waters | [4][8] |

| Bacteroidetes | Flavobacterium | Brown Seaweed | [5] |

| Proteobacteria | Alteromonas | Marine Environments | [4] |

| Bacteroidetes | Cellulophaga | Polar Regions | [7] |

| Proteobacteria | Psychromonas | Polar Regions | [7] |

A Key Player in Biofilm Formation and Microbial Adhesion

Alginate and its derivatives play a significant role in the formation of marine biofilms.[9][10] Biofilms are complex communities of microorganisms attached to surfaces, encased in a self-produced matrix of extracellular polymeric substances (EPS). Alginate itself can be a major component of the EPS matrix in some marine bacteria.[11]

The presence of alginate in the surrounding water can influence the initial attachment of bacteria and algae to surfaces, a critical first step in biofilm development.[9][10] Oligosaccharides derived from alginate can also likely modulate biofilm formation and dispersal, although the specific signaling roles of molecules like this compound in these processes are yet to be fully elucidated.

Biosynthesis of Uronic Acids in Marine Organisms

While a specific pathway for this compound has not been detailed, the biosynthesis of its precursor, D-mannuronic acid, in brown algae is understood to proceed from the oxidation of GDP-mannose.[12] This conversion is a key step in the production of the alginate polymer. The subsequent modification to a nine-carbon structure likely involves a series of enzymatic steps that are currently an area of active research.

Caption: Inferred biosynthetic relationship of this compound.

Experimental Protocols

Isolation and Analysis of Acidic Polysaccharides

A common method for the analysis of acidic polysaccharides like alginate involves acidic hydrolysis followed by chromatographic separation and detection.

Protocol: Acid Hydrolysis and Monosaccharide Analysis

-

Hydrolysis: A sample of marine polysaccharide is hydrolyzed using an acid such as trifluoroacetic acid or sulfuric acid.[13] This breaks down the polymer into its constituent monosaccharides.

-

Neutralization: The hydrolyzed sample is neutralized to prepare it for chromatographic analysis.

-

Chromatography: The monosaccharide composition is determined using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[14][15] These methods allow for the separation and quantification of different sugar acids.

Table 2: Key Parameters for Acid Hydrolysis of Marine Polysaccharides

| Parameter | Typical Conditions | Reference |

| Acid | Trifluoroacetic Acid (TFA), Sulfuric Acid (H₂SO₄) | [13] |

| Acid Concentration | 2 M TFA or 1 M H₂SO₄ | [13] |

| Temperature | 100-121 °C | [13] |

| Time | 1-4 hours | [13] |

Characterization of Alginate Lyase Activity

The activity of enzymes that degrade alginate can be assayed by monitoring the formation of unsaturated products, which absorb light at 235 nm.

Protocol: Alginate Lyase Assay

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution of sodium alginate and the enzyme sample.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme.

-

Measurement: At regular intervals, measure the increase in absorbance at 235 nm using a spectrophotometer. This increase is proportional to the formation of unsaturated uronic acids, indicating enzyme activity.

Caption: Workflow for the analysis of marine polysaccharides.

Potential Applications in Drug Development

The unique structural properties of alginate oligosaccharides, including those containing this compound, have garnered interest for their potential therapeutic applications. These oligosaccharides have been shown to exhibit a range of biological activities.

Table 3: Reported Bioactivities of Alginate Oligosaccharides

| Bioactivity | Potential Application | Reference |

| Antioxidant | Protection against oxidative stress-related diseases | [5] |

| Antimicrobial | Development of new antimicrobial agents | [5] |

| Immunomodulatory | Modulation of the immune response in various diseases | [5] |

| Prebiotic | Promotion of beneficial gut bacteria | [16] |

The specific contribution of this compound to these activities is an area that warrants further investigation. Its unique nine-carbon structure may confer novel properties that could be exploited for the development of new therapeutics.

Future Directions

The study of this compound is a promising frontier in marine biotechnology. Future research should focus on:

-

Isolation and Structural Elucidation: Developing methods to isolate and fully characterize this compound and its containing oligosaccharides.

-

Biosynthetic Pathway Identification: Elucidating the specific enzymatic pathways responsible for the synthesis of this nine-carbon sugar acid in marine organisms.

-

Functional Genomics: Identifying and characterizing the genes and enzymes involved in the metabolism of this compound in marine bacteria.

-

Bioactivity Screening: Systematically screening purified this compound and its derivatives for a wide range of therapeutic activities.

By focusing on these areas, the scientific community can unlock the full potential of this intriguing marine-derived molecule and its role in the intricate web of life within our oceans.

References

- 1. mdpi.com [mdpi.com]

- 2. Degradation and Utilization of Alginate by Marine Pseudoalteromonas: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alginate catabolic systems in marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gjesm.net [gjesm.net]

- 6. Diversity and ecological roles of alginate lyases in marine and human microbial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparison of Alginate Utilization Pathways in Culturable Bacteria Isolated From Arctic and Antarctic Marine Environments [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. spray.nimte.ac.cn [spray.nimte.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]

- 12. Candidate genes involved in biosynthesis and degradation of the main extracellular matrix polysaccharides of brown algae and their probable evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monosaccharide compositional analysis of marine polysaccharides by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

D-Nonamannuronic Acid as an Alginate Oligomer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Biological Activity, and Experimental Protocols of D-Nonamannuronic Acid, a Promising Alginate Oligomer in Drug Development.

Introduction

This compound, an alginate oligomer, is a carbohydrate molecule derived from alginates found in marine brown algae and certain bacteria.[1] It is composed of nine mannuronic acid units linked together. In recent years, a specific form of mannuronic acid, β-D-mannuronic acid, often referred to as M2000, has garnered significant attention within the scientific community for its potent anti-inflammatory, immunosuppressive, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of this compound (with a focus on the well-studied β-D-mannuronic acid, M2000), summarizing its physicochemical properties, detailing its biological activities and mechanism of action, and providing in-depth experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising alginate oligomer.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of a drug candidate is fundamental for its development. The following table summarizes the available data for β-D-mannuronic acid (M2000).

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | --INVALID-LINK-- |

| Molecular Weight | 194.14 g/mol | --INVALID-LINK-- |

| LD50 (Oral, Mouse) | 4.6 g/kg | [4] |

| CAS Number | 1986-14-7 | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

β-D-mannuronic acid (M2000) has demonstrated a wide range of biological activities, suggesting its potential for treating various inflammatory and neurodegenerative diseases.

Anti-inflammatory and Immunosuppressive Effects

Clinical and preclinical studies have consistently shown the potent anti-inflammatory and immunosuppressive effects of M2000. In a phase I/II clinical trial for rheumatoid arthritis, patients treated with M2000 (500 mg, twice daily for 12 weeks) in combination with conventional therapy showed a significantly higher ACR20 response rate (74%) compared to the control group (16%). Furthermore, M2000 has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Neuroprotective Effects in Alzheimer's Disease

In a rat model of Alzheimer's disease, pretreatment with M2000 demonstrated a significant neuroprotective effect.[6][7] The treatment led to a notable inhibition of amyloid plaque production and a reduction in the levels of apoptotic markers Bax and p53, while normalizing procaspase-3 levels.[6][7] Furthermore, in a Drosophila model of Alzheimer's, M2000 treatment significantly reduced neurodegeneration and exhibited anti-aggregating properties against tau protein in vitro.[8]

The following table summarizes key quantitative data from biological studies on β-D-mannuronic acid (M2000).

| Disease Model | Key Findings | Dosage | Reference |

| Rheumatoid Arthritis (Human, Phase I/II Clinical Trial) | 74% of patients achieved ACR20 response. | 500 mg, twice daily, orally for 12 weeks | |

| Ankylosing Spondylitis (Human, Phase II Clinical Trial) | Significant reduction in pain, stiffness, and inflammation. Reduced gene expression of COX-1 and COX-2. | Not specified | |

| Alzheimer's Disease (Rat Model) | Significant inhibition of amyloid plaque production. Reduction in Bax/Bcl2 ratio and p53 levels. | Not specified | [6][7][9] |

| Alzheimer's Disease (Drosophila Model) | Significant reduction in neurodegeneration. In vitro inhibition of tau protein aggregation. | Not specified | [8] |

Mechanism of Action: TLR4 Signaling Pathway

The anti-inflammatory effects of β-D-mannuronic acid (M2000) are, at least in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory responses.

Upon activation by LPS, TLR4 recruits adaptor proteins, primarily MyD88, which initiates a downstream signaling cascade. This cascade involves the activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of the transcription factor NF-κB (nuclear factor-kappa B). NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for TNF-α and IL-6.

M2000 has been shown to inhibit this pathway by reducing the expression of both MyD88 and NF-κB.[5] This inhibitory action effectively dampens the inflammatory response triggered by TLR4 activation.

Below is a diagram illustrating the TLR4 signaling pathway and the inhibitory effect of β-D-mannuronic acid (M2000).

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Immunomodulation via MyD88-NFκB Signaling Pathway from Human Umbilical Cord-Derived Mesenchymal Stem Cells in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating a Scientific Void: The Case of D-Nonamannuronic Acid and Vascular Dementia

A comprehensive review of available scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no established body of research on a compound specifically named D-Nonamannuronic acid and its potential role in vascular dementia. While chemical suppliers list a "this compound nonasodium salt" (CAS Number 862694-99-3), this compound is absent from major scientific databases such as PubChem and lacks any associated peer-reviewed research linking it to biological functions, let alone the complex pathophysiology of vascular dementia.

This technical guide addresses this knowledge gap by first clarifying the non-existence of research on the specified topic. It then proposes a scientifically grounded alternative focus on a related and extensively studied class of nine-carbon sugar acids: sialic acids , particularly N-acetylneuraminic acid (Neu5Ac) , and their established and emerging roles in neurodegenerative and cerebrovascular diseases.

The Uncharted Territory of this compound

An exhaustive search for "this compound" in the context of vascular dementia, neurology, or any biological activity has yielded no results in peer-reviewed journals or established scientific repositories. This indicates that the compound is likely a novel or highly obscure chemical entity with no current known biological significance. Consequently, the core requirements of this guide—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled for this compound due to the absence of foundational research.

A Potential Parallel: The Role of Sialic Acids in Brain Health and Disease

It is plausible that the interest in a nine-carbon mannuronic acid derivative stems from a connection to the well-known family of nine-carbon sugar acids, the sialic acids. Sialic acids are crucial players in the central nervous system, and their most common form is N-acetylneuraminic acid (Neu5Ac).[1][2] Unlike the un-researched this compound, a considerable body of evidence links sialic acids to brain function and pathology, making this a fertile area for investigation in the context of vascular dementia.

Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, and they are particularly abundant in the brain.[3] They play a vital role in neuronal plasticity, cell-cell recognition, and signaling.[1][3] Alterations in sialic acid metabolism have been implicated in various neurological disorders.

Sialic Acids and Neurodegeneration

Elevated levels of serum sialic acids have been reported in patients with Alzheimer's disease (AD).[3][4] Furthermore, changes in gangliosides, which are major carriers of sialic acid, have been suggested to contribute to the formation of amyloid pathology in AD.[3][4] Polysialic acids, which are linear polymers of sialic acids, are important regulators of neurogenesis and may be involved in neuronal repair mechanisms in neurodegenerative conditions.[3][4]

A study on a mouse model of Alzheimer's disease suggested that sialic acid can ameliorate cognitive deficits by reducing amyloid deposition and neuronal apoptosis.[5]

Sialic Acids and Cerebrovascular Health

Emerging evidence also connects sialic acids to cerebrovascular health. For instance, increased serum levels of N-acetylneuraminic acid have been associated with a higher risk of Moyamoya disease, a rare cerebrovascular disorder characterized by the narrowing of arteries at the base of the brain.[6] This finding suggests a potential link between sialic acid metabolism and vascular pathology in the brain, a key component of vascular dementia.

Pathophysiology of Vascular Dementia: A Brief Overview

Vascular dementia is the second most common cause of dementia after Alzheimer's disease and is caused by a reduction of blood flow to the brain, which deprives brain cells of oxygen and nutrients.[7] The underlying mechanisms are complex and involve atherosclerosis, cerebral small-vessel disease, hypoperfusion, oxidative stress, inflammation, and disruption of the blood-brain barrier.[7]

Given the roles of sialic acids in both neuronal function and potentially in vascular health, exploring the "sialo-neurovascular unit" presents a promising avenue for research in vascular dementia.

Proposed Research Directions and Methodologies

For researchers interested in the potential role of nine-carbon sugar acids in vascular dementia, the following experimental approaches, focused on sialic acids, are recommended:

Table 1: Proposed Experimental Approaches to Investigate the Role of Sialic Acids in Vascular Dementia

| Research Question | Experimental Model | Key Methodologies | Quantitative Readouts |

| Are sialic acid levels altered in vascular dementia? | Human post-mortem brain tissue (vascular dementia vs. control) | Immunohistochemistry, Lectin histochemistry, HPLC with fluorescence detection, Mass spectrometry | - Quantification of total and specific sialic acids (Neu5Ac, Neu5Gc)- Localization of sialic acid-containing glycans in different brain regions |

| Animal models of vascular cognitive impairment (e.g., bilateral common carotid artery stenosis - BCAS) | ELISA, Western blot, Sialic acid quantification assays | - Serum and brain tissue levels of sialic acids- Expression levels of sialyltransferases and sialidases | |

| What is the functional impact of altered sialylation on neuronal and vascular cells? | In vitro cell culture (neurons, microglia, endothelial cells) | Cell viability assays, Neurite outgrowth assays, Trans-endothelial electrical resistance (TEER) assay, Tube formation assays | - Neuronal survival and morphology- Blood-brain barrier integrity- Angiogenesis |

| Can modulation of sialic acid levels provide therapeutic benefits in vascular dementia models? | Animal models of vascular cognitive impairment (e.g., BCAS) | Administration of sialic acid precursors or sialidase inhibitors | - Behavioral tests (e.g., Morris water maze)- Histological analysis of brain tissue- Measurement of inflammatory markers |

Experimental Workflow for Investigating Sialic Acid Modulation in a Vascular Dementia Model

The following diagram illustrates a potential experimental workflow for testing the therapeutic potential of modulating sialic acid levels in an animal model of vascular dementia.

Signaling Pathways of Interest